Fmoc-D-Ser(BSi)-OH

Solid-Phase Peptide Synthesis Glycopeptide Synthesis Orthogonal Deprotection

Fmoc-D-Ser(BSi)-OH is an essential, orthogonally protected amino acid building block for advanced Fmoc-based solid-phase peptide synthesis (SPPS). Featuring acid-stable Fmoc α-amine protection and a base-labile tert-butyldimethylsilyl (TBDMS/BSi) ether on the D-serine side-chain hydroxyl, this compound enables selective, sequential deprotection strategies that are impossible with unprotected Fmoc-D-Ser-OH. The TBDMS group critically prevents O-acylation and aspartimide formation during chain assembly, suppresses base-induced β-elimination during Fmoc deprotection cycles, and allows fluoride-ion (TBAF)-mediated orthogonal liberation of the hydroxyl group for downstream glycosylation or phosphorylation. With the D-configuration providing enhanced metabolic stability for stereochemical probing, this building block is the definitive choice for synthesizing complex glycopeptides, phosphopeptides, and multi-modified peptide sequences requiring precise orthogonal control.

Molecular Formula C24H31NO5Si
Molecular Weight 441.6
CAS No. 201210-25-5
Cat. No. B613479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(BSi)-OH
CAS201210-25-5
SynonymsFmoc-D-Ser(BSi)-OH; AKOS015909626; ZINC198363696; I14-32630; 201210-25-5
Molecular FormulaC24H31NO5Si
Molecular Weight441.6
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeyIONOZYFSQPGBAT-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(BSi)-OH: Orthogonal D-Serine Building Block for Complex Peptide Synthesis


Fmoc-D-Ser(BSi)-OH (CAS 201210-25-5), also known as Fmoc-O-tert-butyldimethylsilyl-D-serine, is an orthogonally protected amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features acid-stable Fmoc protection on the α-amino group and a base-labile tert-butyldimethylsilyl (TBDMS/BSi) ether on the side-chain hydroxyl group [1]. This orthogonal protection strategy enables selective deprotection and controlled incorporation of D-serine residues into complex peptide sequences [2].

Why Fmoc-D-Ser(BSi)-OH Cannot Be Replaced by Generic Fmoc-D-Ser-OH


Direct substitution of Fmoc-D-Ser(BSi)-OH with unprotected Fmoc-D-Ser-OH is not feasible because the free side-chain hydroxyl group would participate in unwanted side reactions during SPPS, including O-acylation and aspartimide formation in sensitive sequences [1]. The TBDMS silyl ether protection is essential for preventing these side reactions and for enabling orthogonal deprotection strategies in the synthesis of glycopeptides and phosphopeptides [2]. The D-configuration further differentiates this compound for studies requiring metabolic stability or stereochemical probing.

Fmoc-D-Ser(BSi)-OH: Direct Comparative Evidence for Procurement Selection


TFA Lability: BSi Ether vs. tBu Ether

The TBDMS (BSi) silyl ether protection of the serine hydroxyl group exhibits quantifiably higher lability toward trifluoroacetic acid (TFA) compared to the tert-butyl (tBu) ether . This differential sensitivity enables selective removal of the BSi group under conditions that leave Boc/tBu protection intact .

Solid-Phase Peptide Synthesis Glycopeptide Synthesis Orthogonal Deprotection

Selective Deprotection with Fluoride Ion: BSi vs. Boc/tBu

The BSi (TBDMS) ether can be selectively cleaved in the presence of Boc/tBu protection using tetrabutylammonium fluoride (TBAF) in DMF, although Fmoc is also removed under these conditions . This orthogonal selectivity allows for controlled, stepwise deprotection of multiple protecting groups in complex peptide syntheses [1].

Solid-Phase Peptide Synthesis Orthogonal Protecting Groups TBAF Deprotection

Enantiomeric Purity Specifications for Stereochemical Integrity

Commercial suppliers specify enantiomeric purity for Fmoc-D-Ser(BSi)-OH (D-isomer) with typical purity specifications of ≥95% to ≥98% by HPLC . This contrasts with the L-isomer Fmoc-Ser(BSi)-OH (CAS 146346-81-8), which is offered with higher purity specifications of ≥99.9% (chiral HPLC) . The D-isomer's documented purity threshold is critical for applications requiring defined stereochemistry.

Peptide Synthesis D-Amino Acids Chiral Purity

Molecular Weight and Physical Property Differences Between Isomers

Fmoc-D-Ser(BSi)-OH (C24H31NO5Si) has a calculated molecular weight of 441.19723 g/mol, density of 1.1±0.1 g/cm³, and predicted boiling point of 571.4±50.0 °C [1]. These physicochemical properties are identical to the L-isomer Fmoc-Ser(BSi)-OH (CAS 146346-81-8), which has reported melting point of 107-112 °C . The D-isomer's melting point is not consistently reported across vendors.

Peptide Synthesis Analytical Chemistry Isomer Identification

Optimal Applications for Fmoc-D-Ser(BSi)-OH in Peptide Synthesis


Synthesis of D-Serine-Containing Phosphopeptides

The TBDMS protection prevents base-induced β-elimination during Fmoc deprotection cycles, a critical side reaction when synthesizing phosphorylated serine residues. The orthogonal lability of the BSi group to fluoride ion [1] enables selective side-chain deprotection for subsequent phosphorylation without affecting Boc/tBu-protected residues elsewhere in the sequence .

Preparation of O-Glycosylated D-Serine Glycopeptides

The orthogonal protection strategy allows for selective side-chain deprotection of the serine hydroxyl group using TBAF after peptide chain assembly, enabling subsequent glycosylation at the liberated hydroxyl [1]. This approach is essential for synthesizing glycopeptides with precise carbohydrate positioning on D-serine residues.

Synthesis of Peptides with Differentially Protected Polyhydroxy Sequences

In peptides containing multiple serine/threonine residues requiring distinct post-synthetic modifications (e.g., one residue for glycosylation, another for phosphorylation), the BSi group's selective lability to TFA relative to tBu ethers provides an additional dimension of orthogonal control beyond standard Boc/Fmoc strategies.

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